5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid
Overview
Description
5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid is a brominated aromatic compound belonging to the benzothiophene family. It features a bromine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the benzothiophene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylbenzothiophene as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the 5-position of the benzothiophene ring. This reaction is usually carried out in the presence of a catalyst such as iron (III) bromide (FeBr3) and under controlled temperature conditions.
Carboxylation: The carboxylation step involves the introduction of the carboxylic acid group at the 2-position. This can be achieved through various methods, such as the use of carbon monoxide (CO) and a suitable catalyst under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxylic acid.
Reduction: Reduction reactions may involve the removal of the bromine atom, although this is less common.
Substitution: Substitution reactions can occur at the bromine or carboxylic acid positions, often involving nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is typically the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding bromo-methyl benzothiophene.
Substitution: The major products depend on the nucleophile used and can include amines, esters, or ethers.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile building block for further chemical modifications.
Biology: 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid has shown potential biological activities, including antimicrobial and anticancer properties. It is being studied for its effects on various biological targets.
Medicine: The compound is investigated for its potential use in drug development. Its unique structure may contribute to the development of new therapeutic agents.
Industry: In the chemical industry, it is used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial: Targets bacterial cell membranes and disrupts membrane integrity.
Anticancer: Interferes with pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Comparison with Similar Compounds
5-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the methyl group at the 3-position.
5-Bromo-1-benzothiophene: Similar structure but lacks the carboxylic acid group.
Uniqueness: 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-3-methyl-1-benzothiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWGMFUNKWVSTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82788-31-6 | |
Record name | 5-bromo-3-methyl-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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